molecular formula C15H10N2O B1197452 Isoindolo[1,2-b]quinazolin-12(10h)-one CAS No. 35970-06-0

Isoindolo[1,2-b]quinazolin-12(10h)-one

Cat. No.: B1197452
CAS No.: 35970-06-0
M. Wt: 234.25 g/mol
InChI Key: HERDZZROLGGPBU-UHFFFAOYSA-N
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Description

Isoindolo[1,2-b]quinazolin-12(10H)-one is a heterocyclic compound that belongs to the class of isoindoloquinazolinones These compounds are known for their complex structures and potential pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing isoindolo[1,2-b]quinazolin-12(10H)-one involves the palladium-catalyzed dicarbonylative synthesis. This method starts with commercially available 2-bromoanilines and 2-bromobenzyl amines. The reaction proceeds with the assistance of a palladium catalyst, incorporating two molecules of carbon monoxide into the substrates selectively . The reaction conditions are highly selective, leading to good yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed dicarbonylative synthesis provides a scalable and efficient route that could be adapted for industrial applications. The use of commercially available starting materials and the high selectivity of the reaction make it a promising method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[1,2-b]quinazolin-12(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced isoindoloquinazolinones.

Scientific Research Applications

Isoindolo[1,2-b]quinazolin-12(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of isoindolo[1,2-b]quinazolin-12(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Isoindolo[1,2-b]quinazolin-12(10H)-one can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and the selective synthetic routes available for its preparation

Properties

IUPAC Name

10H-isoindolo[1,2-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-13-8-4-1-5-10(13)9-17(14)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERDZZROLGGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957395
Record name Isoindolo[1,2-b]quinazolin-12(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35970-06-0
Record name 8-Desaminobatracylin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035970060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindolo[1,2-b]quinazolin-12(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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